3,4-difluoro-N,N-dimethylbenzamide
Description
3,4-Difluoro-N,N-dimethylbenzamide is a fluorinated benzamide derivative characterized by two fluorine atoms at the 3- and 4-positions of the aromatic ring and dimethyl substitution on the amide nitrogen. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where fluorine substitutions are often employed to enhance metabolic stability and modulate electronic properties . Its synthesis typically involves coupling 3,4-difluorobenzoic acid with dimethylamine derivatives under peptide-coupling conditions (e.g., HATU/DIEA in DMF) .
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
3,4-difluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 |
InChI Key |
YSAACRXKFKCEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-difluoro-N,N-dimethylbenzamide with analogs differing in substitution patterns, electronic effects, and biological relevance.
Substitution on the Amide Nitrogen
Key Observations :
- N,N-Dimethyl substitution (as in the target compound) increases lipophilicity and may hinder enzymatic degradation by blocking hydrogen-bond donor sites .
- Bulky substituents (e.g., indole-ethyl group) improve target selectivity but may reduce bioavailability due to steric hindrance .
- Polar groups (e.g., hydroxyl) enhance aqueous solubility but could shorten half-life due to faster renal clearance .
Fluorine Substitution Patterns
Key Observations :
- 3,4-Difluoro substitution creates a polarized aromatic system, favoring interactions with electron-rich protein residues (e.g., tyrosine or lysine) .
- Hyperfluorination (e.g., pentafluoro) drastically reduces electron density, which may limit solubility and complicate synthesis .
Functional Group Replacements
Key Observations :
- Benzamides are versatile in drug design due to their balance of stability and hydrogen-bonding capacity.
- Sulfonamides offer stronger acidity, improving target engagement in polar environments (e.g., bacterial enzymes) .
- Heterocyclic replacements (e.g., triazine) shift pharmacological profiles entirely, highlighting the scaffold’s adaptability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
